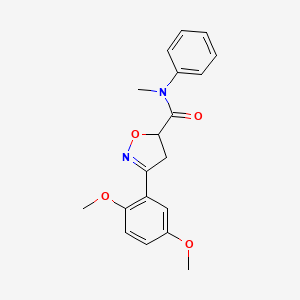

![molecular formula C17H17N3O4 B4761879 1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4761879.png)

1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound falls into this category, sharing structural similarities with compounds that have been studied for their potential in various biochemical applications.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from basic heterocyclic components. An example of a closely related synthesis process involves the condensation of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and urea under microwave-assisted conditions to yield pyrimido[4,5-d]pyrimidine-2,5-dione derivatives in high yields (Dabiri et al., 2007).

Molecular Structure Analysis

The crystal structure and molecular geometry of pyrido[2,3-d]pyrimidine derivatives reveal a planar fused-ring system. These compounds can form hydrogen bonds and exhibit different crystal packing arrangements based on their substituents (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution and amide formation, to introduce different functional groups. These reactions can significantly alter the compound's chemical properties, such as solubility and permeability (Jatczak et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, can vary widely depending on the specific substituents attached to the core pyrido[2,3-d]pyrimidine ring. Studies have shown a broad range in these properties, which can be tailored through synthetic modifications (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups on the phenyl ring can affect the compound's reactivity towards nucleophilic and electrophilic attacks. The introduction of methoxy groups can potentially increase electron density on the aromatic ring, affecting its chemical behavior (Ashraf et al., 2019).

Wirkmechanismus

Target of Action

The compound 1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of pyrido[2,3-d]pyrimidines, which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They target various proteins such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, cell death, and cell migration .

Mode of Action

The compound interacts with its targets, inhibiting their activity. For instance, it has been shown to have potent PIM-1 kinase inhibition, with IC50 values of 11.4 and 17.2 nM . This inhibition leads to changes in the cell cycle, arresting it at the G1 phase .

Biochemical Pathways

The compound affects various signaling pathways associated with the above-mentioned targets. For example, it can inhibit the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth . It can also inhibit the mammalian target of rapamycin pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Pharmacokinetics

As a member of the pyrido[2,3-d]pyrimidines, it is expected to have good oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The compound exhibits remarkable cytotoxicity against MCF-7 cells, a type of breast cancer cell . It significantly activates apoptosis in these cells, increasing the cell apoptosis by 58.29-fold . Moreover, it arrests the cell cycle at the G1 phase .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-23-9-8-20-15-14(16(21)19-17(20)22)13(6-7-18-15)11-4-3-5-12(10-11)24-2/h3-7,10H,8-9H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCOJPJNIRTHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

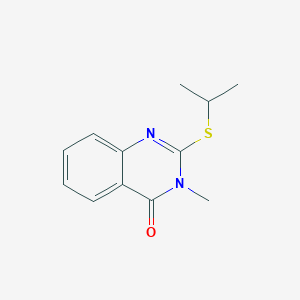

![ethyl 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4761800.png)

![4-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4761805.png)

![1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761813.png)

![4-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4761822.png)

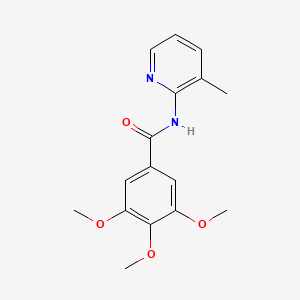

![2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4761828.png)

![1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B4761857.png)

![2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B4761874.png)

![ethyl 5-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4761886.png)

![3-{[3-(4-chlorophenyl)-3-oxopropyl]amino}-N,N-diethylbenzamide](/img/structure/B4761888.png)

![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4761894.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4761901.png)